molecular formula C7H3Cl2NO B1294802 3,5-Dichlorophenyl isocyanate CAS No. 34893-92-0

3,5-Dichlorophenyl isocyanate

Cat. No. B1294802
CAS RN: 34893-92-0
M. Wt: 188.01 g/mol
InChI Key: XEFUJGURFLOFAN-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl isocyanate is used as an intermediate for medicine and in iprodione . It is also useful for proteomic research . The dichlorophenyl isocyanates are combustible, crystalline (sugar or sand-like) solids .


Synthesis Analysis

3,5-Dichlorophenyl isocyanate was prepared by a “thiol-ene” addition reaction . The alkenyl group was first introduced onto the cellulose, and then the cellulose was completely isocyanated with 3,5-dichlorophenyl isocyanate .


Molecular Structure Analysis

The molecular formula of 3,5-Dichlorophenyl isocyanate is C7H3Cl2NO . Its average mass is 188.011 Da and its monoisotopic mass is 186.959167 Da .


Chemical Reactions Analysis

3,5-Dichlorophenyl isocyanate reacts with moist air, water, or alcohols to form amines and insoluble polyureas . This reaction is exothermic, releasing toxic, corrosive, or flammable gases, including carbon dioxide .


Physical And Chemical Properties Analysis

3,5-Dichlorophenyl isocyanate is a combustible, crystalline solid . It is generally white to yellow in color . The molecular weight of 3,5-Dichlorophenyl isocyanate is 188.01 g/mol .

Scientific Research Applications

Optical Resolution in Chemistry

Kaida and Okamoto (1993) explored the optical resolving ability of regioselectively carbamoylated cellulose and amylose with 3,5-dichlorophenyl isocyanates. Their research revealed complex interactions in cellulose derivatives and significant influence on chiral recognition ability in amylose derivatives (Y. Kaida & Y. Okamoto, 1993).

Fragmentation Pathways in Chemistry

Kanawati, Harir, and Schmitt‐Kopplin (2009) conducted an experimental and computational investigation on the fragmentation pathways of diuron anion, involving 3,5-dichlorophenyl isocyanate. This study detailed the collision-induced dissociation experiments and theoretical analysis, contributing significantly to the understanding of these compounds' behavior under specific conditions (B. Kanawati, M. Harir & P. Schmitt‐Kopplin, 2009).

Synthesis and Industrial Applications

Gui-ron (2014) examined the synthesis of 2,4-Dichlorophenyl isocyanate using cleaning technology. The study focused on optimizing reaction conditions and achieved significant yield improvements, demonstrating the practical industrial applications of dichlorophenyl isocyanates (Feng Gui-ron, 2014).

Helical Structure in Polymer Chemistry

Maeda and Okamoto (1998) researched the helical structure of oligo- and poly(m-substituted phenyl isocyanate)s, including 3,5-dichlorophenyl isocyanate. Their work contributed to understanding the structural dynamics of these polymers and their potential applications in material science (Katsuhiro Maeda & Y. Okamoto, 1998).

Sludge Reduction in Environmental Science

Kimura and Akita (2017) investigated the sludge reduction effects of different dichlorophenol isomers, including 3,5-Dichlorophenol, in uncoupling methods. This research is significant in environmental science, especially in waste management and treatment processes (Z. Kimura & Hironaga Akita, 2017).

Enhanced Compatibility in Material Science

Zheng et al. (2017) studied the improved compatibility of DDAB-functionalized graphene oxide with a conjugated polymer by isocyanate treatment, including 2-Chlorophenyl isocyanate. This research opens new avenues in material science, particularly in enhancing the performance of electronic devices based on conjugated polymer composites (Fei Zheng et al., 2017).

Safety And Hazards

3,5-Dichlorophenyl isocyanate may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . Elevated temperatures or contact with acids, bases, tertiary amines, and acylchlorides may cause explosive polymerization .

Future Directions

The market for 3,5-Dichlorophenyl isocyanate is expected to witness significant growth in the coming years, driven by factors such as technological advancements, expanding applications, and rising investments in research and development .

properties

IUPAC Name

1,3-dichloro-5-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFUJGURFLOFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067878
Record name 3,5-Dichlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorophenyl isocyanate

CAS RN

34893-92-0
Record name 3,5-Dichlorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34893-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dichloro-5-isocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-5-isocyanato-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dichlorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-5-isocyanatobenzene
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
NN Patel, CM Crincoli, DM Frederick… - Journal of applied …, 2012 - Wiley Online Library
Glitazones, used for type II diabetes, have been associated with liver damage in humans. A structural feature known as a 2,4‐thiazolidinedione (TZD) ring may contribute to this toxicity. …
L Li, H Wang, Y Shuang, L Li - Talanta, 2019 - Elsevier
A new 3,5-dichlorophenylcarbamated cellulose-bonded silica gel stationary phase (CELCSP) was prepared by a “thiol-ene” addition reaction. The alkenyl group was first introduced …
Number of citations: 27 www.sciencedirect.com
H Qu, J Li, G Wu, J Shen, X Shen… - Journal of separation …, 2011 - Wiley Online Library
The 3,5‐dichlorophenylcarbamates (2) of cellulose bearing a small amount of 3‐(triethoxysilyl)propyl residues were synthesized by a one‐pot process and immobilized onto a silica gel …
CM Crincoli, NN Patel, PJ Harvison - 2007 - Wiley Online Library
DCPT is hepatotoxic in male Fischer 344 rats. The thiazolidinedione (TZD) ring of DCPT is also present in the insulin‐sensitizing agents used for treatment of type II diabetes. One …
Number of citations: 2 faseb.onlinelibrary.wiley.com
R Holakovský, M Pojarová, M Dušek… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C34H22Cl4N4O2·2CHCl3, is a new urea based on the 1,1′-binaphthalene skeleton, which crystallizes with two molecules of binaphthalene and four molecules of …
Number of citations: 3 scripts.iucr.org
加藤寿郎, 鈴木恵子, 高橋淳也, 鴨下克三 - Journal of Pesticide Science, 1984 - jlc.jst.go.jp
Benzimidazole-resistant field isolates of Botrytis cinerea, Cercospora beticola, Fusarium nivale and Mycosphaerella melonis showed an increased sensitivity to methyl N-(3, 5-dichloro-…
Number of citations: 169 jlc.jst.go.jp
CM Crincoli - 2008 - search.proquest.com
The compound 3-(3, 5-dichlorophenyl)-2, 4-thiazolidinedione (DCPT), which contains a 2, 4-thiazolidinedione (TZD) ring, has been found to be heptatotoxic when administered to …
Number of citations: 2 search.proquest.com
S Ejaz, R Tchao, PJ Harvison - 2013 - Wiley Online Library
Previously, we showed that 3‐(3,5‐dichlorophenyl)‐2,4‐thiazolidinedione (DCPT) is cytotoxic in human hepatoma HepG2 cell line. DCPT is converted into [[(3,5‐dichlorophenyl)amino]…
Number of citations: 0 faseb.onlinelibrary.wiley.com
Y Kaida, Y Okamoto - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
The optical resolving ability of two types of regioselectively carbamoylated cellulose and amylose with 3,5-dimethylphenyl and 3,5-dichlorophenyl isocyanates was evaluated. One had 3…
Number of citations: 82 www.journal.csj.jp
B Chankvetadze, I Kartozia, J Breitkreutz… - …, 2001 - Wiley Online Library
The effect of the amount of the chiral selector, cellulose tris(3,5‐dichlorophenylcarbamate) (CDCPC) on the separation characteristics of enantiomers of some charged and neutral …

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